molecular formula C25H30N2 B14391851 N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine CAS No. 90133-99-6

N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine

Cat. No.: B14391851
CAS No.: 90133-99-6
M. Wt: 358.5 g/mol
InChI Key: NWAAWIWTJGZHJM-UHFFFAOYSA-N
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Description

N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine is an organic compound that belongs to the class of naphthalenes This compound features a naphthalene core substituted with a pyridinyl ethenyl group and dibutylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine typically involves the following steps:

    Formation of the naphthalene core: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.

    Introduction of the pyridinyl ethenyl group: This step often involves a Heck reaction or a Suzuki coupling reaction, where a halogenated naphthalene derivative reacts with a pyridinyl vinyl compound in the presence of a palladium catalyst.

    Attachment of the dibutylamine group: This can be done through nucleophilic substitution reactions, where the naphthalene derivative reacts with dibutylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthalene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and pyridinyl groups.

    Reduction: Reduced forms of the ethenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: Similar structure but with dimethylamine instead of dibutylamine.

    2-(2-(4-Dimethylaminophenyl)-trans-vinyl)pyridine: Similar structure with a different aromatic core.

Uniqueness

N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger alkyl groups (dibutylamine) may influence its solubility, reactivity, and interactions with biological targets compared to similar compounds with smaller alkyl groups.

Properties

CAS No.

90133-99-6

Molecular Formula

C25H30N2

Molecular Weight

358.5 g/mol

IUPAC Name

N,N-dibutyl-6-(2-pyridin-4-ylethenyl)naphthalen-2-amine

InChI

InChI=1S/C25H30N2/c1-3-5-17-27(18-6-4-2)25-12-11-23-19-22(9-10-24(23)20-25)8-7-21-13-15-26-16-14-21/h7-16,19-20H,3-6,17-18H2,1-2H3

InChI Key

NWAAWIWTJGZHJM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=NC=C3

Origin of Product

United States

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